2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Mechanisms and Compulsive Food Consumption
The compound has been studied for its interaction with Orexin receptors and their role in modulating feeding, arousal, stress, and drug abuse. Specifically, the study on Orexin-1 Receptor mechanisms revealed its significant role in compulsive food seeking and intake, suggesting that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Induction of Mammary Gland Neoplasia
The compound's structural analogs have been explored for their potential role in inducing mammary gland neoplasia in male rats. It was found that tumor induction by the parent compound and its structural analogs occurred, indicating the proliferating effect resides in the nucleus of this series of compounds and is likely related to the alteration of DNA in target mammary tissue (Fitzgerald et al., 1986).
Influence on Anticonvulsant Activity
Bay k-8644, a Ca2+ channel agonist, was observed to impair the anticonvulsant activities of two competitive NMDA receptor antagonists, indicating the anticonvulsive activity of competitive NMDA receptor antagonists can be impaired by Ca2+ ion influx (Czuczwar et al., 1994).
Potential Antipsychotic Agents
A compound with a similar structure was evaluated for its antipsychotic-like profile. It was found to have an antipsychotic-like profile in behavioral tests but did not bind in vitro to dopamine receptors, indicating a potential for developing antipsychotic agents with novel mechanisms (Wise et al., 1986).
Hallucinogenic Properties and Receptor Interactions
The compound's structural analogs were assessed for their activity in drug-discrimination paradigms and their ability to displace ligands from rat cortical homogenate 5-HT2 receptors, suggesting insights into the active conformation of the molecule and its interactions with specific receptors (Nichols et al., 1991).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(2)10-16-5-3-6-18(21(16)27-22)26-14-20(25)24-12-15-9-17(13-23-11-15)19-7-4-8-28-19/h3-9,11,13H,10,12,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXQVOWFHMWDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC(=CN=C3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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